molecular formula C24H26FN3O4S B2592734 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-fluorophenyl)acetamide CAS No. 878059-11-1

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-fluorophenyl)acetamide

Cat. No.: B2592734
CAS No.: 878059-11-1
M. Wt: 471.55
InChI Key: OJRGXLVOGKAFTC-UHFFFAOYSA-N
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Description

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-fluorophenyl)acetamide: is a complex organic compound that features a combination of indole, sulfonyl, and azepane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-fluorophenyl)acetamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonylation, where the indole reacts with a sulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Azepane Ring: The azepane ring is introduced via a nucleophilic substitution reaction, where an azepane derivative reacts with an appropriate electrophile.

    Final Coupling: The final step involves coupling the sulfonyl-indole intermediate with 4-fluoroaniline under conditions that facilitate amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the carbonyl groups, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl and amide groups can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of bases or catalysts.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the carbonyl groups, leading to alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of sulfonyl-indole systems in various chemical reactions.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural components suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

Medicinally, the compound is explored for its potential therapeutic effects. The presence of the indole and sulfonyl groups suggests it could have activity against certain diseases, possibly acting as an anti-inflammatory or anticancer agent.

Industry

In the industrial sector, the compound could be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The indole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonyl group may enhance binding affinity through hydrogen bonding or electrostatic interactions. The azepane ring could contribute to the compound’s overall conformation, affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-((1-(2-(piperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-fluorophenyl)acetamide: Similar structure but with a piperidine ring instead of an azepane ring.

    2-((1-(2-(morpholin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-fluorophenyl)acetamide: Contains a morpholine ring instead of an azepane ring.

Uniqueness

The uniqueness of 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-fluorophenyl)acetamide lies in its specific combination of functional groups. The azepane ring provides a distinct conformational flexibility, which can influence its interaction with biological targets. The presence of the sulfonyl group enhances its potential for hydrogen bonding, increasing its binding affinity and specificity.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O4S/c25-18-9-11-19(12-10-18)26-23(29)17-33(31,32)22-15-28(21-8-4-3-7-20(21)22)16-24(30)27-13-5-1-2-6-14-27/h3-4,7-12,15H,1-2,5-6,13-14,16-17H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJRGXLVOGKAFTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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